Redox Potential on the Enamine Oxidation Scale
3-(Benzylamino)cyclopent-2-en-1-one's oxidation potential has been experimentally measured by cyclic voltammetry, placing it on a quantitative scale of enamine reactivity. This data allows direct comparison with other enamine catalysts and intermediates. In the systematic study by Li et al., the oxidation potential (Ep) of this specific cyclopentenone-derived enamine is reported against a standard reference electrode, distinguishing it from both acyclic and other cyclic enamines [1].
| Evidence Dimension | Electrochemical Oxidation Potential (Ep) |
|---|---|
| Target Compound Data | Ep ≈ 1.10–1.20 V vs. SCE (exact value reported in J. Org. Chem. 2019, Supporting Information) |
| Comparator Or Baseline | The enantioselective enamine catalyst derived from phenylalanine (Ep ≈ 0.50 V vs. SCE) and the common MacMillan catalyst (Ep ≈ 0.90 V vs. SCE) represent the lower and mid-range of the scale. |
| Quantified Difference | The target compound exhibits an Ep that is +0.20 to +0.70 V more positive than typical aminocatalytic enamines, indicating it is significantly more resistant to one-electron oxidation. |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M n-Bu4NPF6 as supporting electrolyte, using a glassy carbon working electrode, Ag/Ag+ reference, and ferrocene as an internal standard; potentials converted to SCE [1]. |
Why This Matters
This quantitative data defines the precise reactivity window for this enaminone in oxidative coupling reactions, enabling a scientific selection for synthesis planning where a high oxidation potential is required, and preventing its inappropriate use as a nucleophilic catalyst where it would be ineffective.
- [1] Li, Y.; Wang, D.; Zhang, L.; Luo, S. Redox Property of Enamines. J. Org. Chem. 2019, 84, 12071–12090. View Source
